1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride
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Overview
Description
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride is a heterocyclic compound that features a unique structure combining a cyclopropyl group and a pyrano[3,4-d]imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrano[3,4-d]imidazole precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Preparation of Precursors: Synthesis of cyclopropylamine and pyrano[3,4-d]imidazole intermediates.
Cyclization Reaction: Combining the precursors under acidic conditions to form the target compound.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions often require a catalyst or base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer double bonds or hydrogenated rings.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol
- 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride
Uniqueness
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride is unique due to its specific combination of a cyclopropyl group and a pyrano[3,4-d]imidazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-7(1)11-6-10-8-5-12-4-3-9(8)11;/h6-7H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQCFHGQZDGTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2CCOC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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